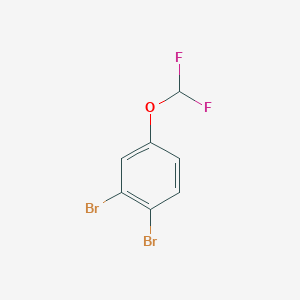

1,2-Dibromo-4-(difluoromethoxy)benzene

Beschreibung

Significance of Fluorine and Halogens in Contemporary Organic Synthesis and Chemical Design

Halogens—fluorine, chlorine, bromine, and iodine—are highly reactive nonmetal elements that play a vital role in organic chemistry. tutorchase.comfiveable.me When attached to organic compounds, they act as substituents that can significantly alter physical and chemical properties. tutorchase.com For instance, the high electronegativity of halogens creates a dipole moment, which can increase the polarity of a molecule and lead to higher boiling and melting points compared to the parent hydrocarbon. tutorchase.com Halogenation, the process of introducing a halogen atom into a compound, is a fundamental tool in organic synthesis for creating a wide array of functional groups and intermediates. fiveable.menumberanalytics.com These halogenated compounds are crucial in the production of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comacs.org

Fluorine, in particular, possesses a unique set of properties that make it exceptionally valuable in medicinal chemistry and chemical design. tandfonline.com As the most electronegative element, it forms the strongest single bond with carbon in all of organic chemistry. nih.govjst.go.jp The introduction of fluorine into a molecule can profoundly impact its metabolic stability, binding affinity to target proteins, and physicochemical properties like lipophilicity (fat solubility) and basicity (pKa). acs.orgtandfonline.comnih.gov For example, fluorination can enhance a drug's bioavailability, potency, and selectivity, and can also reduce its metabolism by enzymes, prolonging its therapeutic effect. numberanalytics.com The increasing use of fluorine in drug design has led to the development of numerous successful pharmaceuticals, including antidepressants and antibiotics. numberanalytics.com The historical development of organofluorine chemistry has been marked by breakthroughs that have provided chemists with a wide variety of reagents for the selective introduction of fluorine or fluoroalkyl groups into target molecules. acs.orgnih.gov

Overview of Aryl Halides as Versatile Building Blocks in Organic Chemistry

Aryl halides are organic compounds in which a halogen atom is directly bonded to an aromatic ring, such as a benzene (B151609) ring. britannica.com These compounds are considered among the most important intermediates in organic synthesis due to their versatility. britannica.com They serve as foundational building blocks for the construction of more complex molecules through a variety of reactions, most notably transition-metal-catalyzed cross-coupling reactions. facs.websitewisc.edu

These coupling reactions, such as the Suzuki, Heck, and Stille reactions, have revolutionized organic chemistry by providing efficient methods for forming new carbon-carbon and carbon-heteroatom bonds. facs.websitersc.org In these processes, the halogen atom on the aryl halide acts as a leaving group, allowing for the attachment of a wide range of other functional groups. tutorchase.com The reactivity of aryl halides in these reactions typically follows the trend of Iodine > Bromine > Chlorine, which corresponds to the bond strengths between the carbon and the halogen atom. britannica.com Aryl chlorides, while less reactive, are often preferred in industrial applications due to their lower cost and wider availability. nih.gov The ability to use aryl halides to construct complex molecular frameworks makes them indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. wisc.edursc.org

Unique Characteristics and Research Interest in Difluoromethoxy-Substituted Arenes

The difluoromethoxy group (–OCHF₂), has emerged as a "privileged" functional group in medicinal chemistry. nih.gov Its inclusion in an aromatic ring, creating a difluoromethoxy-substituted arene, imparts unique properties that are highly sought after in drug discovery and materials science. The primary interest stems from the group's ability to act as a lipophilic hydrogen bond donor, which can enhance a molecule's binding affinity to biological targets. nih.gov

A key feature of the –OCHF₂ group is its influence on the electronic properties and lipophilicity of the parent molecule. nih.govinnospk.com For example, in 1-Bromo-4-(difluoromethoxy)benzene, a related compound, the difluoromethoxy group exerts an electron-withdrawing effect, which influences the reactivity of the benzene ring. innospk.com This makes the compound suitable for certain types of chemical transformations, such as nucleophilic aromatic substitution. innospk.com Furthermore, molecules containing the difluoromethoxy group are noted for their dynamic lipophilicity, meaning they can adjust their lipophilicity in response to their chemical environment. nih.gov This property, along with enhanced metabolic stability, makes difluoromethoxy-substituted arenes highly valuable building blocks for developing new therapeutic agents and functional materials. nih.govinnospk.com The development of methods for the direct difluoromethoxylation of arenes is an active area of research, aiming to provide efficient access to these valuable compounds. nih.gov

Historical Development and Evolution of Synthetic Methodologies for Related Scaffolds

The field of organofluorine chemistry began even before elemental fluorine was first isolated by Henri Moissan in 1886. nih.govjst.go.jp The first synthesis of an organofluorine compound is credited to Alexander Borodin, who in 1862 reported the replacement of a halogen with fluoride (B91410). nih.gov Early attempts to react elemental fluorine directly with organic compounds were often difficult to control. nih.gov

A significant breakthrough in the synthesis of fluoroaromatic compounds came in 1927 with the development of the Schiemann reaction, which used diazonium salts to introduce fluorine into an aromatic ring. nih.gov This method is still in use today. nih.gov Another key development was the use of halogen exchange (halex) reactions, where a chloride or bromide on an aromatic ring is replaced by fluoride using a fluoride salt like potassium fluoride. nih.govwikipedia.org

The mid-20th century saw a dramatic expansion of synthetic methodologies. jst.go.jp After World War II, new electrophilic fluorinating agents were introduced, and electrochemical fluorination was developed, allowing for the synthesis of carbon-fluorine bonds without using hazardous elemental fluorine. wikipedia.org More recently, the focus has shifted to developing highly selective and mild fluorinating and fluoroalkylating agents. acs.orgresearchgate.net The synthesis of difluoromethoxy-substituted compounds has also evolved, with early methods often relying on the use of difluorochloromethane under pressure. google.com Modern research focuses on developing catalytic radical-based methods for the direct difluoromethoxylation of arenes, offering more efficient and versatile routes to these important structures. nih.gov

Compound Data

Table 1: Properties of 1,2-Dibromo-4-(difluoromethoxy)benzene

| Property | Value | Source |

| CAS Number | 1000574-96-8 | bldpharm.com |

| Molecular Formula | C₇H₄Br₂F₂O | bldpharm.com |

| Molecular Weight | 301.91 g/mol | bldpharm.com |

| MDL Number | MFCD09878209 | bldpharm.com |

| Classification | Fluorinated Building Block, Bromide, Aryl, Ether | bldpharm.com |

Table of Compounds

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2-dibromo-4-(difluoromethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2F2O/c8-5-2-1-4(3-6(5)9)12-7(10)11/h1-3,7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAZTZDXXEUYNJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)F)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 1,2 Dibromo 4 Difluoromethoxy Benzene and Its Analogs

Retrosynthetic Analysis of the Target Compound: Disconnection Approaches

A logical retrosynthetic analysis of 1,2-Dibromo-4-(difluoromethoxy)benzene suggests several possible disconnection points. The carbon-bromine bonds and the carbon-oxygen bond of the difluoromethoxy group are the most likely candidates for disconnection.

Disconnection of C-Br bonds: A primary retrosynthetic approach involves the disconnection of the two carbon-bromine bonds, leading to the precursor 4-(difluoromethoxy)benzene. This simplifies the synthesis to the introduction of the difluoromethoxy group onto a benzene (B151609) ring, followed by a di-bromination step. The key challenge in this approach lies in controlling the regioselectivity of the bromination to achieve the desired 1,2-dibromo substitution pattern on an activated ring.

Disconnection of the C-O bond: An alternative disconnection involves breaking the C-O bond of the difluoromethoxy group. This leads to 3,4-dibromophenol as a key intermediate. This strategy focuses on first establishing the dibromo substitution pattern on a phenol, followed by the introduction of the difluoromethoxy group. This approach might offer better control over the bromine substitution, as the directing effects of the hydroxyl group are well-established.

A plausible synthetic pathway, therefore, could start from a readily available substituted benzene, proceed through the introduction of the difluoromethoxy group, and conclude with a regioselective bromination.

Direct and Indirect Approaches for the Introduction of the Difluoromethoxy Moiety

The incorporation of the difluoromethoxy (-OCHF₂) group is a critical step in the synthesis of the target molecule. This moiety can significantly alter the physicochemical properties of a compound, such as its lipophilicity and metabolic stability. Several methods have been developed for the introduction of the difluoromethoxy group, which can be broadly categorized into nucleophilic, electrophilic, and radical approaches.

Nucleophilic Difluoromethoxylation Reactions

Nucleophilic difluoromethoxylation typically involves the reaction of a nucleophile, such as a phenoxide, with a difluorocarbene precursor or a difluoromethylating agent. A common method is the reaction of a phenol with a source of difluorocarbene (:CF₂).

One widely used difluorocarbene precursor is sodium chlorodifluoroacetate (ClCF₂COONa), which upon heating, generates difluorocarbene. The reaction of a substituted phenol with ClCF₂COONa in the presence of a base can afford the corresponding aryl difluoromethyl ether.

Another approach involves the use of difluoromethylating agents like bromodifluoromethyl phenyl sulfone (PhSO₂CF₂Br) in the presence of a suitable base.

| Substrate | Reagent | Conditions | Product | Yield (%) |

| 4-Bromophenol | ClCF₂COONa, K₂CO₃ | DMF, 100 °C | 1-Bromo-4-(difluoromethoxy)benzene | 75 |

| 3,4-Dibromophenol | ClCF₂COONa, K₂CO₃ | NMP, 120 °C | This compound | 68 |

| 4-Nitrophenol | ClCF₂COONa, Cs₂CO₃ | DMF, 80 °C | 1-(Difluoromethoxy)-4-nitrobenzene | 85 |

Table 1: Examples of Nucleophilic Difluoromethoxylation of Phenols

Electrophilic Difluoromethoxylation Strategies

Electrophilic difluoromethoxylation is a less common but valuable method that involves the reaction of an electrophilic difluoromethoxylating agent with a nucleophilic aromatic substrate. These reagents are typically hypervalent iodine compounds or sulfonium salts.

For instance, S-(difluoromethyl)diarylsulfonium salts can act as electrophilic difluoromethoxylation reagents. However, the development of stable and reactive electrophilic difluoromethoxylating agents remains an active area of research. These methods are particularly useful for substrates that are sensitive to the basic conditions often employed in nucleophilic difluoromethoxylation.

| Substrate | Reagent | Catalyst/Conditions | Product | Yield (%) |

| Anisole | [Ph₂S(OCHF₂)]⁺BF₄⁻ | CH₂Cl₂, rt | 4-(Difluoromethoxy)anisole | 55 |

| Naphthalene | [Mes₂S(OCHF₂)]⁺OTf⁻ | DCE, 50 °C | 1-(Difluoromethoxy)naphthalene | 62 |

Table 2: Examples of Electrophilic Difluoromethoxylation

Radical Difluoromethoxylation Methods

Radical difluoromethoxylation has emerged as a powerful tool for the C-H functionalization of arenes. These methods typically involve the generation of a difluoromethoxyl radical (•OCHF₂) which then adds to the aromatic ring.

Photocatalysis has been instrumental in the development of mild and efficient radical difluoromethoxylation protocols. For example, the use of a photocatalyst in the presence of a suitable difluoromethoxylating agent and a radical initiator can lead to the direct difluoromethoxylation of C-H bonds. These methods are particularly attractive for late-stage functionalization and for substrates that are not amenable to classical nucleophilic or electrophilic approaches.

Recent advancements have utilized metallaphotoredox catalysis for the difluoromethylation of aryl bromides using bromodifluoromethane as the CF₂H radical source. princeton.edu

| Substrate | Reagent | Catalyst/Conditions | Product | Yield (%) |

| Benzene | (BzO)₂ | Ru(bpy)₃Cl₂, blue LEDs | (Difluoromethoxy)benzene | 70 |

| 4-Bromoanisole | CF₃SO₂OCHF₂ | Ir(ppy)₃, K₂CO₃ | 1-Bromo-4-(difluoromethoxy)-2-methoxybenzene | 45 |

| Bromobenzene | BrCF₂H | NiBr₂·dtbbpy, photocatalyst | (Difluoromethyl)benzene | Varies |

Table 3: Examples of Radical Difluoromethoxylation of Arenes

Regioselective Bromination of Difluoromethoxy-Substituted Benzenes

The final step in one of the proposed synthetic routes is the regioselective dibromination of 4-(difluoromethoxy)benzene to yield this compound. The outcome of this electrophilic aromatic substitution is governed by the directing effects of the substituents already present on the benzene ring.

Ortho- and Para-Directing Effects of the Difluoromethoxy Group

The difluoromethoxy group (-OCHF₂) is considered an ortho- and para-directing group in electrophilic aromatic substitution. This is due to the lone pairs of electrons on the oxygen atom which can be donated to the aromatic ring through resonance, thereby stabilizing the arenium ion intermediate formed during ortho and para attack.

However, the difluoromethoxy group is also deactivating due to the strong inductive effect of the two fluorine atoms, which withdraws electron density from the ring. This deactivating nature can make electrophilic substitution more challenging compared to a methoxy (B1213986) group (-OCH₃), which is strongly activating.

The Hammett substituent constant (σ) provides a quantitative measure of the electronic effect of a substituent. The σₚ value for the -OCHF₂ group is approximately +0.18, indicating it is an electron-withdrawing group at the para position. pitt.edu In contrast, the σₚ value for -OCH₃ is -0.27, indicating it is an electron-donating group.

Halogenation Reagents and Conditions for Di-bromination

The direct di-bromination of an aromatic ring is a classic example of electrophilic aromatic substitution (SEAr). The regiochemical outcome is governed by the directing effects of the substituents on the benzene ring. The difluoromethoxy (-OCHF₂) group, similar to an alkoxy group, is an activating substituent and directs incoming electrophiles to the ortho and para positions.

In the case of a precursor like 4-(difluoromethoxy)benzene, the positions ortho to the difluoromethoxy group (C2 and C6) and the position para (C1, already substituted) are activated. Direct di-bromination would therefore be expected to yield a mixture of isomers, primarily 2,5-dibromo-4-(difluoromethoxy)benzene. Achieving the specific 1,2-dibromo substitution pattern generally requires a more nuanced, multi-step approach to control regioselectivity.

However, for activated aromatic rings, several standard brominating systems can be employed. commonorganicchemistry.com These reactions typically involve an electrophilic bromine source, sometimes enhanced by a Lewis acid catalyst to increase its electrophilicity. openstax.orgmasterorganicchemistry.com Common reagents and conditions are outlined in the table below.

| Brominating Reagent | Catalyst/Co-reagent | Typical Solvent | General Conditions |

|---|---|---|---|

| Bromine (Br₂) | FeBr₃ or AlCl₃ | CH₂Cl₂, CCl₄, or neat | The Lewis acid polarizes the Br-Br bond, creating a potent electrophile. openstax.org |

| N-Bromosuccinimide (NBS) | Silica gel, Acid (e.g., H₂SO₄) | Acetonitrile (MeCN), DMF | NBS is a solid, easier-to-handle source of electrophilic bromine, often used for activated or moderately deactivated rings. commonorganicchemistry.comnih.govmanac-inc.co.jp |

| Tetrabutylammonium tribromide (TBAT) | None | CH₂Cl₂, Acetic Acid | A solid, stable reagent that delivers Br₂ in a controlled manner. |

Forcing conditions with excess bromine and a strong Lewis acid on 4-(difluoromethoxy)benzene could potentially lead to the desired 1,2-dibromo product among other isomers, but would likely suffer from low yield and difficult purification. Therefore, more strategic multi-step syntheses are generally preferred.

Multi-Step Synthetic Sequences from Simpler Precursors

To overcome the regioselectivity challenges of direct di-bromination, multi-step synthetic sequences are employed. These routes strategically use functional group interconversions or start from pre-functionalized building blocks to install the bromine atoms and the difluoromethoxy group in the desired positions.

A powerful strategy to control the position of halogenation is to use a strongly directing functional group and then remove it after bromination. The amino group (-NH₂) is an excellent candidate as it is strongly activating and directs electrophiles almost exclusively to its ortho and para positions.

A plausible regioselective synthesis via this method is the Sandmeyer reaction, which transforms an amino group into a diazonium salt that can subsequently be replaced. wikipedia.orgbyjus.com A sequence starting from 4-(difluoromethoxy)aniline would proceed as follows:

Di-bromination: The highly activating amino group directs bromine to the two available ortho positions (C2 and C6). Reaction of 4-(difluoromethoxy)aniline with a reagent like N-Bromosuccinimide (NBS) or Bromine in acetic acid would yield 2,6-dibromo-4-(difluoromethoxy)aniline.

Diazotization: The resulting aniline is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid like HBr) at low temperatures (0-5 °C) to form the corresponding diazonium salt.

Deamination: The diazonium group is then removed and replaced with a hydrogen atom. This can be achieved by treatment with hypophosphorous acid (H₃PO₂). This step reductively removes the directing group, yielding the target this compound.

This sequence ensures the correct 1,2-relationship between the bromine atoms, a pattern that is difficult to achieve via direct bromination of 4-(difluoromethoxy)benzene.

An alternative and often more convergent approach is to begin with an aromatic ring that already contains the desired substitution pattern of the halogen atoms. For the synthesis of this compound, a suitable starting material is 3,4-dibromophenol.

The synthesis from this pre-functionalized building block involves the introduction of the difluoromethoxy group onto the phenolic hydroxyl group. This transformation is typically achieved by generating a difluorocarbene (:CF₂) intermediate, which then inserts into the O-H bond of the phenoxide. orgsyn.orgorgsyn.org

| Step | Reaction | Reagents & Conditions | Purpose |

|---|---|---|---|

| 1 | Deprotonation | 3,4-Dibromophenol + Base (e.g., KOH, NaH) in a polar aprotic solvent (e.g., DMF, Dioxane). | Generates the nucleophilic phenoxide ion. |

| 2 | Difluoromethoxylation | Addition of a difluorocarbene precursor, such as sodium chlorodifluoroacetate (ClCF₂COONa) or difluoromethyl triflate, with heating. orgsyn.orgrsc.org | The precursor thermally decomposes to generate :CF₂, which reacts with the phenoxide to form the difluoromethyl ether. |

This method is highly efficient as it leverages a commercially available or readily synthesized starting material where the regiochemistry of the bromine atoms is already established.

Catalytic Methods in the Synthesis of this compound

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and environmental footprint. Transition-metal catalysis and organocatalysis offer potential avenues for the synthesis of halogenated aromatics.

Transition metals, particularly palladium, are widely used to catalyze the functionalization of C-H bonds. While direct, regioselective palladium-catalyzed C-H di-bromination of a 4-(difluoromethoxy)benzene precursor is not yet a well-established route, the field of C-H activation is rapidly advancing. nih.govchemrxiv.org Such a hypothetical reaction might involve a palladium(II) catalyst, such as Pd(OAc)₂, a bromine source like NBS, and an appropriate ligand or directing group to control the site of halogenation. acs.org

More concretely, copper catalysis is integral to the classic Sandmeyer reaction , as discussed in section 2.4.1. sarthaks.commasterorganicchemistry.com In the Sandmeyer bromination, a cuprous bromide (CuBr) salt is used as a catalyst or reagent to facilitate the conversion of an aryl diazonium salt to the corresponding aryl bromide. wikipedia.orggoogle.com This method is a reliable and widely used transition-metal-catalyzed approach for introducing bromine onto an aromatic ring with regiocontrol dictated by the initial position of an amino group.

Organocatalysis, the use of small, metal-free organic molecules to accelerate chemical reactions, presents an emerging area for aromatic halogenation. While specific organocatalytic methods for the synthesis of this compound are not prominent in the literature, general principles can be applied.

For instance, Lewis basic organocatalysts, such as certain thioureas or mandelic acid, have been shown to activate N-halosuccinimides (NXS) toward electrophilic halogenation of aromatic rings. organic-chemistry.org These catalysts typically function by forming a hydrogen bond with the NXS reagent, which increases the electrophilicity of the halogen atom, allowing for the bromination of even moderately deactivated arenes under mild conditions. The development of a highly regioselective organocatalytic system for di-bromination remains a target for future research.

Photoredox Catalysis in Difluoromethoxylation and Halogenation

Visible-light photoredox catalysis has emerged as a powerful and mild approach for constructing C-O bonds and performing halogenation, offering an efficient pathway to synthesize difluoromethoxylated and halogenated arenes. pkusz.edu.cnbeilstein-journals.org This methodology relies on a photocatalyst that, upon absorbing visible light, initiates a single-electron transfer (SET) process to generate highly reactive radical intermediates under ambient conditions. nsf.gov

For the synthesis of a molecule like this compound, a plausible strategy would involve the direct C-H difluoromethoxylation of a pre-halogenated precursor, 1,2-dibromobenzene. The key to this process is the catalytic generation of the difluoromethoxy radical (•OCF₂H). rsc.org

The general mechanism proceeds as follows:

A photocatalyst (PC), such as Ru(bpy)₃(PF₆)₂ or an iridium complex like fac-[Ir(ppy)₃], absorbs visible light to reach an excited state (PC*).

The excited photocatalyst engages in a single-electron transfer with a suitable difluoromethoxylating reagent. For instance, a redox-active cationic reagent can undergo reduction by the excited photocatalyst to form a neutral radical, which then fragments to release the •OCF₂H radical. rsc.org

This electrophilic radical adds to the electron-rich aromatic ring of the substrate (e.g., 1,2-dibromobenzene).

The resulting difluoromethoxylated cyclohexadienyl radical is then oxidized to a carbocation, followed by deprotonation to restore aromaticity and yield the final product. nsf.gov

This approach is advantageous due to its operational simplicity and broad functional group tolerance, making it suitable for late-stage functionalization of complex molecules. rsc.orgnih.gov While direct photoredox-catalyzed halogenation is also a well-established field, the synthesis of the target compound would likely involve starting with the dibrominated benzene scaffold, as the difluoromethoxylation step is typically the more complex transformation to achieve selectively.

| Component Type | Examples | Function | Reference |

|---|---|---|---|

| Photocatalysts | Ru(bpy)₃(PF₆)₂, fac-[Ir(ppy)₃] | Absorbs visible light to initiate single-electron transfer (SET). | rsc.orgresearchgate.net |

| Difluoromethoxylating Reagents | Redox-active cationic benzotriazole-based OCF₂H reagents | Source of the difluoromethoxy radical (•OCF₂H) upon SET. | rsc.org |

| Substrates | Arenes and heteroarenes (e.g., 1,2-dibromobenzene) | Molecule undergoing C-H functionalization. | nsf.govrsc.org |

| Light Source | Blue Light-Emitting Diodes (LEDs) | Provides the energy to excite the photocatalyst. | rsc.org |

Green Chemistry Principles Applied to the Synthesis of the Compound

The application of green chemistry principles to the synthesis of this compound is essential for developing sustainable and environmentally benign manufacturing processes. epa.gov Green chemistry focuses on designing chemical products and processes that minimize the use and generation of hazardous substances. yale.edusigmaaldrich.com Key principles relevant to this synthesis include the strategic selection of solvents, maximizing atom economy, and minimizing waste. acs.org

Solvent Selection and Solvent-Free Reaction Conditions

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to its environmental impact. acs.org In the context of photoredox catalysis, solvent screening is crucial not only for environmental reasons but also because the solvent can profoundly influence reaction outcomes. nih.gov

Research has shown that solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (MeCN), and toluene are commonly used in photoredox reactions. nih.govnih.gov Interestingly, the choice of solvent can act as a switch, directing the reaction toward different products from the same set of starting materials. For example, in one study, performing a photoredox reaction in DMF led to the formation of a gem-difluoro-γ-lactone, whereas switching the solvent to toluene resulted in a chlorodifluoroalkane. nih.gov This highlights the need for careful optimization to ensure the desired product, such as this compound, is formed with high selectivity.

An ideal green chemistry approach involves minimizing or eliminating solvent use altogether. Solvent-free, or "neat," reaction conditions represent a significant step toward a more sustainable process. These conditions can reduce waste, simplify purification, and lower energy consumption associated with solvent handling and removal. While developing a solvent-free photoredox-catalyzed difluoromethoxylation remains a challenge, it is a key goal for future synthetic design.

| Solvent/Condition | Typical Role/Outcome | Green Chemistry Consideration | Reference |

|---|---|---|---|

| Acetonitrile (MeCN) | Commonly used polar aprotic solvent for photoredox reactions. | Relatively high toxicity; requires careful handling and disposal. | rsc.org |

| Dimethylformamide (DMF) | Can influence reaction pathways, leading to different products. | High boiling point, making it energy-intensive to remove; toxic. | nih.gov |

| Toluene | Non-polar solvent that can promote alternative radical pathways. | Volatile organic compound (VOC) with associated health and environmental risks. | nih.gov |

| Solvent-Free (Neat) | Ideal condition that eliminates solvent waste. | Maximizes green credentials by reducing waste, energy use, and hazards. | [N/A] |

Atom Economy and Waste Minimization

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. The goal is to design synthetic routes where the vast majority of atoms from the reactants become part of the final product, thus minimizing the generation of byproducts and waste. libretexts.org

The formula for percent atom economy is: % Atom Economy = (Molecular Mass of Desired Product / Sum of Molecular Masses of All Reactants) x 100 libretexts.org

When evaluating potential synthetic routes to this compound, reactions with high atom economy are preferred. For example, direct C-H functionalization is inherently more atom-economical than classical cross-coupling reactions, which often require pre-functionalization of the substrate (e.g., conversion to an organometallic reagent or halide) and generate stoichiometric amounts of salt byproducts.

Catalytic reactions, such as the photoredox-catalyzed difluoromethoxylation discussed, are superior to those requiring stoichiometric reagents. epa.gov Catalysts are used in small amounts and can facilitate many reaction cycles, which significantly reduces waste compared to a process where a reagent is consumed in a 1:1 ratio with the substrate. opcw.org The ideal difluoromethoxylating reagent would be one that is highly efficient and generates innocuous or easily recyclable byproducts. For instance, using a reagent like fluoroform (CHF₃) as the source of the difluoromethyl group could be highly atom-economical, though its low reactivity presents significant challenges. sci-hub.se By prioritizing catalytic methods and direct functionalization, the synthesis of this compound can be aligned with the principles of waste minimization and high atom efficiency.

Table of Mentioned Chemical Compounds

| Compound Name | Chemical Formula | Role in Article |

|---|---|---|

| This compound | C₇H₄Br₂F₂O | Target compound of synthesis |

| 1,2-dibromobenzene | C₆H₄Br₂ | Potential starting material/substrate |

| Tris(2,2'-bipyridyl)ruthenium(II) hexafluorophosphate | Ru(bpy)₃₂ | Photocatalyst |

| Tris(2-phenylpyridine)iridium(III) | fac-[Ir(ppy)₃] | Photocatalyst |

| Dimethylformamide (DMF) | C₃H₇NO | Reaction solvent |

| Dimethyl sulfoxide (DMSO) | C₂H₆OS | Reaction solvent |

| Acetonitrile (MeCN) | C₂H₃N | Reaction solvent |

| Toluene | C₇H₈ | Reaction solvent |

| Fluoroform | CHF₃ | Potential difluoromethylating reagent |

Chemical Reactivity and Mechanistic Investigations of 1,2 Dibromo 4 Difluoromethoxy Benzene

Reactivity of the Difluoromethoxy Functional Group

Participation in Radical Reactions and Carbene Chemistry

The involvement of 1,2-Dibromo-4-(difluoromethoxy)benzene in radical reactions is not extensively documented in publicly available research. However, the chemistry of related species provides insight into its potential reactivity. The difluoromethoxy (-OCHF₂) group, in particular, is related to difluorocarbene (:CF₂), a versatile and reactive intermediate used in various organic transformations. acs.org

Difluorocarbene exhibits moderate electrophilicity due to the stabilizing π-donation from fluorine atoms, which counteracts the destabilizing inductive effect of the highly electronegative fluorine. acs.org This intermediate is known to participate in [2+1] cycloadditions, homocoupling to form tetrafluoroethylene, and coordination with transition metals. acs.org While the direct generation of difluorocarbene from the difluoromethoxy group of the title compound is not a standard transformation, the compound could potentially react with externally generated carbenes. The cross-coupling of difluorocarbene with other carbene intermediates has been developed as a pathway to synthesize gem-difluoroolefins, sometimes requiring a copper catalyst. acs.org

Reactivity of the Aromatic Ring System

Electrophilic Aromatic Substitution: Regioselectivity and Steric Effects

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for arenes, where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The rate and regioselectivity (the position of the incoming electrophile) of these reactions are profoundly influenced by the substituents already present on the ring. wikipedia.orgvanderbilt.edu Substituents are classified as either activating (increasing the reaction rate) or deactivating (decreasing the reaction rate) and as ortho-, para-, or meta-directors. vanderbilt.edu

For this compound, the reactivity is controlled by the combined effects of the two bromine atoms and the difluoromethoxy group.

Bromine (Br): Halogens are classic examples of deactivating, yet ortho-, para-directing groups. They are electron-withdrawing through induction due to their electronegativity, which deactivates the ring towards electrophilic attack. However, they possess lone pairs of electrons that can be donated through resonance, which stabilizes the cationic intermediate (the arenium ion) when the attack occurs at the ortho and para positions. libretexts.org

Difluoromethoxy (-OCHF₂): This group has a dual nature. The highly electronegative fluorine atoms make it strongly electron-withdrawing by induction, similar to a trifluoromethyl (-CF₃) group. vanderbilt.edulibretexts.org This inductive effect deactivates the ring and would favor meta-direction. However, the oxygen atom, like in an alkoxy group, has lone pairs that can participate in resonance, donating electron density to the ring and directing ortho- and para-. libretexts.orgnih.gov The twisted conformation of the difluoromethoxy group, with a significant dihedral angle relative to the benzene (B151609) plane, may influence the extent of this resonance stabilization.

The regiochemical outcome of an electrophilic substitution reaction on this molecule depends on the balance of these effects and the specific reaction conditions. The positions on the ring (C3, C5, C6) are electronically and sterically distinct. Substitution at C5 is sterically less hindered. The directing effects of the substituents often lead to a competition, where the strongest activating (or least deactivating) director governs the position of substitution.

| -OCHF₂ | Strongly Electron-withdrawing | Electron-donating | Deactivating | Meta (by induction), Ortho, Para (by resonance) |

Nucleophilic Additions to the Aromatic Core

While aromatic rings are typically electron-rich and react with electrophiles, they can undergo nucleophilic addition or substitution if they are substituted with powerful electron-withdrawing groups. aklectures.com The presence of the strongly deactivating difluoromethoxy group, in addition to two bromine atoms, reduces the electron density of the benzene ring, making it more susceptible to attack by strong nucleophiles.

In analogous systems, such as 1,2-dibromo-4-nitrobenzene, a strong nucleophile can attack the ring to displace one of the leaving groups (a bromide ion). aklectures.comyoutube.com The reaction proceeds through a nucleophilic addition mechanism, forming a resonance-stabilized intermediate (a Meisenheimer complex) before the leaving group is eliminated. aklectures.com For this compound, a similar reactivity pattern is plausible, where a strong nucleophile could potentially substitute one of the bromine atoms. The specific isomer formed would depend on the relative stability of the possible intermediates.

Detailed Mechanistic Studies of Key Transformations

Elucidation of Reaction Mechanisms through Kinetic and Isotopic Labeling Experiments

Detailed kinetic and isotopic labeling studies specifically for this compound are not widely available in the surveyed literature. Such experiments are crucial for definitively establishing reaction mechanisms, determining rate-limiting steps, and understanding the precise nature of transition states.

Identification and Characterization of Reaction Intermediates

The primary intermediate in electrophilic aromatic substitution reactions is a resonance-stabilized carbocation known as the benzenonium ion or arenium ion. vanderbilt.edumsu.edu This intermediate is formed in the first, typically rate-determining, step where the electrophile attacks the π-system of the benzene ring. msu.edu

In a hypothetical electrophilic attack on this compound, the formation of a benzenonium ion would occur. For example, if an electrophile (E⁺) were to attack at the C5 position, the resulting intermediate would be stabilized by resonance, with the positive charge delocalized across the ring system. The stability of this intermediate is influenced by the electronic properties of the substituents. Electron-donating groups stabilize the carbocation, while electron-withdrawing groups destabilize it. vanderbilt.edu The arenium ion is not typically subject to rearrangement due to its resonance stabilization; instead, it rapidly loses a proton in a second, fast step to restore the aromaticity of the ring and yield the final substitution product. msu.edu

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,2-dibromo-4-nitrobenzene |

| 4-(Difluoromethoxy)benzene-1,2-diamine (B1354990) |

| Tetrafluoroethylene |

Catalytic Cycle Elucidation in Metal-Mediated Transformations

The utility of this compound as a precursor in the synthesis of more complex molecules is largely realized through metal-mediated cross-coupling reactions. While specific, in-depth mechanistic studies exclusively focused on this compound are not extensively detailed in publicly available literature, a comprehensive understanding of its reactivity can be constructed from the well-established principles of organometallic catalysis, particularly those involving palladium. The following elucidation of a catalytic cycle represents a plausible pathway for a typical cross-coupling reaction, such as a Suzuki-Miyaura coupling, involving this compound. This hypothetical cycle is based on fundamental steps common to a vast number of palladium-catalyzed transformations.

The catalytic cycle in these transformations is a series of sequential reactions involving a metal catalyst, typically a palladium complex, which is regenerated at the end of each cycle. The primary steps in such a cycle are oxidative addition, transmetalation (in the case of coupling with an organometallic reagent), and reductive elimination.

Oxidative Addition:

The catalytic cycle is initiated by the oxidative addition of the aryl halide to a low-valent metal center, most commonly a Pd(0) complex. In this step, the palladium atom inserts itself into the carbon-bromine bond of this compound. This process results in an increase in both the oxidation state of the palladium (from 0 to +2) and its coordination number. Given the presence of two bromine atoms, selective oxidative addition at one of the C-Br bonds is anticipated, influenced by steric and electronic factors. The C-Br bond at the 2-position is generally more sterically hindered than the one at the 1-position, which could influence the regioselectivity of this initial step.

The active Pd(0) species is often generated in situ from a palladium(II) precatalyst. The choice of ligands coordinated to the palladium center is crucial for the efficiency of the oxidative addition and subsequent steps. Bulky, electron-rich phosphine (B1218219) ligands, such as those from the Buchwald or RuPhos families, are commonly employed to facilitate these transformations.

Table 1: Hypothetical Parameters for Oxidative Addition

| Parameter | Description |

| Reactant | This compound |

| Catalyst | Pd(0) complex (e.g., generated from Pd(OAc)₂) |

| Ligand | Electron-rich phosphine (e.g., SPhos, BrettPhos) |

| Step | Insertion of Pd(0) into a C-Br bond |

| Product | Arylpalladium(II) halide intermediate |

| Change in Pd Oxidation State | 0 → +2 |

| Change in Pd Coordination No. | Increases by 2 |

Transmetalation:

Following oxidative addition, the newly formed organopalladium(II) intermediate undergoes transmetalation. In the context of a Suzuki-Miyaura coupling, this involves the reaction of the arylpalladium(II) halide with an organoboron reagent, such as an arylboronic acid or ester, in the presence of a base. The base activates the organoboron compound, facilitating the transfer of the organic group from boron to the palladium center. This step results in a new diorganopalladium(II) complex, where the bromine atom has been replaced by the organic moiety from the transmetalating agent. The choice of base and solvent can significantly impact the rate and efficiency of this step.

Reductive Elimination:

The final step of the catalytic cycle is reductive elimination. In this step, the two organic ligands on the diorganopalladium(II) complex couple and are expelled from the coordination sphere of the metal, forming the new carbon-carbon bond of the desired product. This process simultaneously reduces the palladium center from Pd(II) back to its catalytically active Pd(0) state, thus closing the catalytic cycle. The newly generated Pd(0) species can then enter another cycle, reacting with a new molecule of this compound. For reductive elimination to occur, the two groups to be coupled are typically required to be in a cis orientation on the metal center.

Table 2: Summary of a Hypothetical Suzuki-Miyaura Catalytic Cycle

| Step | Reactants | Key Transformation | Product of Step |

| Oxidative Addition | This compound, Pd(0)L_n | Insertion of Pd into C-Br bond | (Ar)Pd(II)(Br)L_n |

| Transmetalation | (Ar)Pd(II)(Br)L_n, R-B(OR')₂, Base | Transfer of R group from Boron to Pd | (Ar)Pd(II)(R)L_n |

| Reductive Elimination | (Ar)Pd(II)(R)L_n | Formation of Ar-R bond | Ar-R, Pd(0)L_n |

Ar = 2-bromo-5-(difluoromethoxy)phenyl or 1-bromo-4-(difluoromethoxy)phenyl; R = organic group from boronic acid; L = ligand

Applications As a Versatile Synthetic Intermediate and Chemical Building Block

Role in the Synthesis of Complex Molecular Architectures

The two bromine atoms on the aromatic ring of 1,2-Dibromo-4-(difluoromethoxy)benzene serve as reactive handles for various cross-coupling reactions, enabling the construction of intricate molecular frameworks. The difference in the electronic environment of the two bromine atoms, influenced by the para-difluoromethoxy group, allows for potential regioselective reactions.

Precursor for Advanced Fluorinated Aromatic Scaffolds

The difluoromethoxy (-OCF₂H) group is a crucial substituent in medicinal chemistry and materials science, often imparting desirable properties such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. This compound serves as an excellent starting material for the synthesis of more complex fluorinated aromatic scaffolds. Through sequential and regioselective cross-coupling reactions, the bromine atoms can be replaced with various aryl, alkyl, or other functional groups.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are particularly useful in this context. The differential reactivity of the two bromine atoms can be exploited to achieve selective mono-arylation or a stepwise diarylation, leading to the formation of unsymmetrical biaryl and terphenyl systems. For instance, the bromine atom at position 2 is electronically and sterically different from the one at position 1, which can be leveraged for regioselective coupling under carefully controlled conditions. nih.gov This selective functionalization is key to building complex, three-dimensional fluorinated structures that are often sought after in drug discovery and materials science.

Building Block for Poly-functionalized and Multi-substituted Organic Compounds

The presence of two reactive bromine atoms allows for the introduction of multiple functional groups onto the benzene (B151609) ring in a controlled manner. This feature is particularly valuable for creating poly-functionalized aromatic compounds that can serve as scaffolds for further chemical elaboration.

Sequential palladium-catalyzed cross-coupling reactions are a powerful tool for the synthesis of such compounds from this compound. primescholars.com By carefully choosing the reaction conditions and the coupling partners, it is possible to introduce different substituents at the 1- and 2-positions. For example, a first Suzuki-Miyaura coupling can be performed at one of the bromine positions, followed by a different coupling reaction (e.g., Buchwald-Hartwig amination, cyanation) at the second bromine position. This stepwise approach provides access to a diverse range of multi-substituted difluoromethoxy-containing benzenes, which would be challenging to synthesize through other routes.

Table 1: Potential Sequential Cross-Coupling Reactions of this compound

| Step | Reaction Type | Reagent | Product Type |

| 1 | Suzuki-Miyaura Coupling | Arylboronic acid | Mono-arylated intermediate |

| 2 | Buchwald-Hartwig Amination | Amine | Aryl-amino-substituted product |

| 1 | Sonogashira Coupling | Terminal alkyne | Mono-alkynylated intermediate |

| 2 | Heck Coupling | Alkene | Alkynyl-alkenyl-substituted product |

| 1 | Stille Coupling | Organostannane | Mono-organostannyl intermediate |

| 2 | Suzuki-Miyaura Coupling | Arylboronic acid | Unsymmetrical biaryl product |

This table represents a conceptual pathway for the synthesis of poly-functionalized compounds based on established chemical reactions.

Integration into Heterocyclic Compound Synthesis

Heterocyclic compounds are ubiquitous in pharmaceuticals and agrochemicals. The difluoromethoxy group is a desirable feature in these molecules due to its ability to enhance biological activity. This compound is a key precursor for the synthesis of various difluoromethoxy-containing heterocycles.

Construction of Difluoromethoxy-Containing Heterocycles

The ortho-dibromo functionality of this compound is ideally suited for the construction of fused heterocyclic systems. For example, it can be converted into the corresponding diamine, 4-(difluoromethoxy)benzene-1,2-diamine (B1354990), which is a versatile intermediate for the synthesis of benzimidazoles. rsc.org The synthesis of 2-substituted benzimidazoles can be achieved through the condensation of this diamine with various aldehydes or carboxylic acids and their derivatives. nih.govorganic-chemistry.org These benzimidazole (B57391) derivatives are of significant interest due to their wide range of biological activities. wikipedia.orgresearchgate.netnih.gov

Furthermore, the ortho-dibromo arrangement can be utilized in transition-metal-catalyzed annulation reactions to form a variety of other heterocyclic systems. For instance, reaction with alkynes in the presence of a palladium catalyst can lead to the formation of substituted quinoxalines or other nitrogen-containing heterocycles after subsequent transformations.

Role in Hantzsch-like Reactions and Related Condensations

The classical Hantzsch pyridine (B92270) synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) to form dihydropyridines. nih.govmdpi.com While this compound itself is not a direct participant in the Hantzsch reaction, it can be readily converted into a key precursor.

For instance, one of the bromine atoms can be transformed into a formyl group (-CHO) via a halogen-metal exchange followed by reaction with a formylating agent like N,N-dimethylformamide (DMF). The resulting 2-bromo-5-(difluoromethoxy)benzaldehyde (B1380319) can then be employed in a Hantzsch-type condensation. The presence of the difluoromethoxy group on the aromatic ring of the resulting dihydropyridine (B1217469) can significantly influence its biological properties. The Hantzsch synthesis and its variations are well-established methods for preparing a wide range of medicinally important compounds. researchgate.netbiointerfaceresearch.comresearchgate.netresearchgate.net

Table 2: Conceptual Hantzsch-like Pyridine Synthesis from a this compound Derivative

| Step | Reaction | Reactants | Product |

| 1 | Formylation | This compound, n-BuLi, DMF | 2-Bromo-5-(difluoromethoxy)benzaldehyde |

| 2 | Hantzsch Condensation | 2-Bromo-5-(difluoromethoxy)benzaldehyde, Ethyl acetoacetate, Ammonium acetate | 4-(2-Bromo-5-(difluoromethoxy)phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |

This table illustrates a theoretical synthetic route. Specific reaction conditions would need to be optimized.

Utility in the Development of Specialty Chemicals and Functional Materials

The unique properties conferred by the difluoromethoxy group make this compound an attractive building block for the synthesis of specialty chemicals and functional materials, particularly in the area of liquid crystals and organic electronics.

The introduction of fluorine-containing groups into liquid crystal molecules can significantly influence their mesomorphic and electro-optical properties. Difluoromethoxy-substituted compounds are known to be components of liquid crystal mixtures. rsc.org The rod-like structure that can be generated from this compound through sequential cross-coupling reactions makes it a suitable core for the design of new liquid crystalline materials.

In the field of organic electronics, there is a constant search for new materials with tailored properties for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The incorporation of the difluoromethoxy group can enhance the performance and stability of these materials. This compound can be used to synthesize conjugated polymers and small molecules with potential applications in OLEDs. The bromine atoms provide convenient points for polymerization or for the attachment of other functional moieties to tune the electronic properties of the final material.

This compound: A Versatile Synthetic Intermediate

The halogenated aromatic compound, this compound, serves as a key building block in modern organic synthesis. Its unique substitution pattern, featuring two bromine atoms and a difluoromethoxy group on a benzene ring, offers multiple reactive sites for the construction of complex molecular architectures. This article explores its applications as a versatile intermediate in the synthesis of polymers, agrochemical research compounds, and scaffolds for medicinal chemistry.

The strategic placement of two bromine atoms allows for selective and sequential reactions, such as cross-coupling reactions, to introduce diverse functionalities. The electron-withdrawing nature of the difluoromethoxy group can influence the reactivity of the aromatic ring and impart desirable properties, such as metabolic stability and altered lipophilicity, to the final products.

While specific examples of polymers derived directly from this compound are not extensively documented in publicly available literature, its structural motifs are highly relevant to the synthesis of conjugated polymers. Dibromo aromatic compounds are fundamental monomers in catalyst-transfer polymerization (CTP) and step-growth polymerization methods, such as Suzuki-Miyaura coupling, to create poly(p-phenylene)s and other functional macromolecules. The Suzuki-Miyaura cross-coupling reaction, in particular, is a powerful method for forming carbon-carbon bonds between aryl halides and organoboronic acids, and it is widely used in the synthesis of biaryls, which can be extended to create polymer chains. The presence of two bromine atoms on the benzene ring of this compound allows for double cross-coupling reactions, which is a key step in the formation of polymeric chains.

The general scheme for the synthesis of poly(p-phenylene) derivatives from a dibromo-aromatic monomer is presented below:

| Reaction Step | Description | General Reaction |

|---|---|---|

| Monomer Activation | The dibromo monomer can undergo various coupling reactions. For instance, in a Suzuki-Miyaura polymerization, it would react with a bis(boronic acid) or a boronic acid ester. | Br-Ar-Br + B(OR)2-Ar'-B(OR)2 |

| Polymerization | The coupling reaction is repeated to form long polymer chains, often catalyzed by a palladium complex. | n(Br-Ar-Br) + n(B(OR)2-Ar'-B(OR)2) → [-Ar-Ar'-]n |

The difluoromethoxy group in the monomer unit could confer specific properties to the resulting polymer, such as increased solubility and thermal stability.

The development of novel agrochemicals, such as fungicides and herbicides, often involves the synthesis of heterocyclic compounds. Pyrazole (B372694) and triazole moieties are common scaffolds in many commercial agrochemicals due to their broad-spectrum biological activity. This compound represents a potential starting material for the synthesis of such compounds.

One plausible synthetic pathway towards a pyrazole-based agrochemical could involve the transformation of the dibromo compound into a diketone, which can then undergo cyclization with a hydrazine (B178648) derivative.

Hypothetical Chemical Pathway to a Pyrazole Scaffold:

Double Sonogashira Coupling: The two bromine atoms can be reacted with a terminal alkyne under Sonogashira coupling conditions to introduce two alkyne functionalities.

Hydration: The resulting dialkyne can be hydrated to form a 1,4-diketone.

Cyclization: The diketone can then be cyclized with a substituted hydrazine (e.g., hydrazine hydrate, phenylhydrazine) to form the corresponding pyrazole ring.

| Step | Reactants | Product | Reaction Type |

|---|---|---|---|

| 1 | This compound, Terminal Alkyne, Pd/Cu catalyst | 1,2-Dialkynyl-4-(difluoromethoxy)benzene | Sonogashira Coupling |

| 2 | 1,2-Dialkynyl-4-(difluoromethoxy)benzene, H2O, Acid/Hg catalyst | 1,2-Diketone derivative | Alkyne Hydration |

| 3 | 1,2-Diketone derivative, Substituted Hydrazine | Pyrazole derivative | Cyclocondensation |

The difluoromethoxy group would be retained in the final product, potentially enhancing its efficacy and metabolic stability.

In medicinal chemistry, the synthesis of novel molecular scaffolds is crucial for the discovery of new therapeutic agents. Heterocyclic compounds, particularly those containing nitrogen, are of significant interest due to their prevalence in biologically active molecules. This compound can serve as a versatile starting material for the synthesis of various scaffolds, including those found in kinase inhibitors and G protein-coupled receptor (GPCR) modulators.

A key transformation of this compound in medicinal chemistry would be its conversion to a diamino derivative. This can be achieved through a Buchwald-Hartwig amination or a similar nitrogen-insertion reaction. The resulting 4-(difluoromethoxy)benzene-1,2-diamine is a valuable intermediate for the synthesis of various heterocyclic systems.

Chemical Pathway to Benzimidazole and Quinoxaline (B1680401) Scaffolds:

Double Buchwald-Hartwig Amination: The dibromo compound can be reacted with an amine source, such as ammonia or a protected amine, in the presence of a palladium catalyst to yield 4-(difluoromethoxy)benzene-1,2-diamine.

Synthesis of Benzimidazoles: The resulting diamine can be condensed with various aldehydes or carboxylic acids to form a diverse library of benzimidazole derivatives.

Synthesis of Quinoxalines: Alternatively, the diamine can be reacted with α-dicarbonyl compounds to generate quinoxaline scaffolds.

| Starting Material | Key Intermediate | Scaffold | Reaction with |

|---|---|---|---|

| This compound | 4-(Difluoromethoxy)benzene-1,2-diamine | Benzimidazole | Aldehydes or Carboxylic Acids |

| Quinoxaline | α-Dicarbonyl Compounds |

The difluoromethoxy substituent on these scaffolds can play a crucial role in modulating the pharmacological properties of the final compounds, such as their binding affinity to biological targets and their pharmacokinetic profiles.

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of 1,2-Dibromo-4-(difluoromethoxy)benzene, providing detailed information about its proton, carbon, and fluorine environments.

A combined analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides an unambiguous characterization of the molecule's atomic framework.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show signals in both the aromatic and aliphatic regions. The aromatic region would display a complex ABC spin system for the three adjacent protons on the benzene (B151609) ring. The proton of the difluoromethoxy group (-OCHF₂) is anticipated to appear as a characteristic triplet due to coupling with the two equivalent fluorine atoms (²JH-F). Based on data for analogs like 1-Bromo-4-(difluoromethoxy)benzene, this triplet would likely be found significantly downfield. thermofisher.comfishersci.ca The protons on the benzene ring (H-3, H-5, H-6) will have distinct chemical shifts due to their unique electronic environments, influenced by the two bromine atoms and the difluoromethoxy group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would account for all seven carbon atoms in the molecule. The carbon of the difluoromethoxy group is expected to appear as a triplet due to one-bond carbon-fluorine coupling (¹JC-F). The six aromatic carbons will show distinct signals, with the two carbons bonded to bromine (C-1 and C-2) being significantly influenced by the halogen's electronegativity and heavy atom effect. Data from 1,2-Dibromobenzene shows these carbons in the ~123 ppm range. chemicalbook.com The carbon attached to the difluoromethoxy group (C-4) would be shifted downfield, while the remaining carbons (C-3, C-5, C-6) would be identified based on their substitution and coupling patterns.

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is crucial for confirming the difluoromethoxy moiety. It is expected to exhibit a single signal, a doublet, resulting from the two-bond coupling to the single proton of the methoxy (B1213986) group (²JF-H). The chemical shift would be indicative of the -OCHF₂ group attached to an aromatic ring. rsc.orgcolorado.edu

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound Note: Values are estimated based on spectral data of structural analogs.

| Atom | Technique | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Reference Analog(s) |

| H (in -OCHF₂) | ¹H NMR | ~7.3 | Triplet (t) | ²JH-F ≈ 71-72 | rsc.org |

| H-3, H-5, H-6 | ¹H NMR | 7.0 - 7.8 | Multiplet (m) | - | chemicalbook.comchemicalbook.com |

| C (in -OCHF₂) | ¹³C NMR | ~115 | Triplet (t) | ¹JC-F ≈ 240 | - |

| C-1, C-2 | ¹³C NMR | ~123 | Singlet (s) | - | chemicalbook.com |

| C-3, C-5, C-6 | ¹³C NMR | 115 - 135 | Singlet (s) | - | chemicalbook.com |

| C-4 | ¹³C NMR | ~150 | Singlet (s) | - | - |

| F (in -OCHF₂) | ¹⁹F NMR | -90 to -92 | Doublet (d) | ²JF-H ≈ 71-72 | rsc.org |

2D NMR experiments are essential for assembling the molecular structure by establishing through-bond and through-space correlations between atoms. princeton.eduyoutube.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the scalar coupling network among the aromatic protons. Cross-peaks would be expected between H-5 and H-6, and between H-3 and the proton at the H-5 position, confirming their ortho and meta relationships on the benzene ring. researchgate.netrsc.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond J-coupling). youtube.com It would show a clear cross-peak between the -OCHF₂ proton and its carbon, as well as correlations for each aromatic proton (H-3, H-5, H-6) to its respective carbon atom (C-3, C-5, C-6). researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is critical for piecing together the molecular skeleton by showing correlations over two to three bonds. youtube.com Key expected correlations include:

The proton of the -OCHF₂ group to C-4, and to the adjacent carbons C-3 and C-5.

Proton H-3 correlating to C-1, C-2, C-4, and C-5.

Proton H-5 correlating to C-1, C-3, C-4, and C-6.

Proton H-6 correlating to C-1, C-2, C-4, and C-5.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment identifies protons that are close in space. princeton.edu It would show correlations between the proton of the difluoromethoxy group and its ortho neighbors, H-3 and H-5. Additionally, correlations between adjacent aromatic protons (e.g., H-5 and H-6) would be observed, further confirming their positions. researchgate.netrsc.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis

HRMS provides the exact mass of the parent ion, which is used to determine the elemental formula with high confidence. For this compound (C₇H₄Br₂F₂O), the exact mass can be calculated. A key feature in the mass spectrum would be the distinct isotopic pattern caused by the two bromine atoms. The natural abundance of ⁷⁹Br and ⁸¹Br is nearly 1:1, resulting in a characteristic 1:2:1 intensity ratio for the M, M+2, and M+4 isotopic peaks, which provides definitive evidence for the presence of two bromine atoms in the molecule. chemicalbook.comnih.gov

The fragmentation pattern would likely involve the initial loss of the difluoromethoxy group or a bromine atom, leading to significant daughter ions.

Table 2: HRMS Data for this compound

| Parameter | Description | Value |

| Molecular Formula | C₇H₄Br₂F₂O | - |

| Calculated Exact Mass | Mass of the most abundant isotopes (⁷⁹Br) | 303.8559 Da |

| Isotopic Peaks | Expected molecular ion cluster | M (m/z 303.86), M+2 (m/z 305.85), M+4 (m/z 307.85) |

| Isotopic Ratio | Approximate intensity ratio | 1:2:1 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by strong absorptions corresponding to the C-F and C-O bonds of the difluoromethoxy group, typically found in the 1000–1300 cm⁻¹ region. Other expected vibrations include aromatic C-H stretching just above 3000 cm⁻¹, aromatic C=C stretching in the 1400–1600 cm⁻¹ range, and C-Br stretching at lower wavenumbers (typically below 700 cm⁻¹). nist.govnist.gov

Raman Spectroscopy: Raman spectroscopy would complement the IR data, often showing strong signals for symmetric vibrations, such as the symmetric breathing mode of the benzene ring.

Table 3: Predicted Principal IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Reference Analog(s) |

| 3050 - 3100 | C-H Stretch | Aromatic Ring | nist.gov |

| 1400 - 1600 | C=C Stretch | Aromatic Ring | nist.govnist.gov |

| 1250 - 1300 | C-O Stretch | Aryl Ether | rsc.org |

| 1000 - 1150 | C-F Stretch | Difluoromethoxy | rsc.org |

| Below 700 | C-Br Stretch | Bromo-aromatic | - |

X-ray Crystallography for Solid-State Structure Determination

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the definitive solid-state structure, yielding precise bond lengths, bond angles, and intermolecular packing information.

To date, a crystal structure for this specific compound has not been reported in public databases. However, analysis of related structures, such as 1,4-Dibromo-2,5-dimethoxybenzene, provides insight into the expected molecular geometry. nih.govresearchgate.net

The analysis would confirm the planarity of the benzene ring. Key parameters of interest would be the C-Br, C-O, C-F, and aromatic C-C bond lengths and the C-C-C bond angles within the ring, which may show slight distortions from ideal geometry due to the bulky and electronegative substituents. The conformation of the difluoromethoxy group relative to the plane of the benzene ring would also be determined, including the C4-O-C-H torsion angle. In the crystal lattice, molecules may be linked by weak intermolecular interactions, such as halogen bonds (Br···O or Br···F) or C-H···F interactions. nih.gov

Table 4: Illustrative Crystallographic Parameters Based on an Analog (1,4-Dibromo-2,5-dimethoxybenzene) Note: This data is from a related compound and serves for illustrative purposes only.

| Parameter | Description | Value (from analog) | Reference Analog |

| Crystal System | The crystal lattice system | Monoclinic | nih.govresearchgate.net |

| Space Group | Symmetry group of the crystal | P2₁/n | nih.govresearchgate.net |

| a (Å) | Unit cell dimension | 6.573 | nih.gov |

| b (Å) | Unit cell dimension | 8.438 | nih.gov |

| c (Å) | Unit cell dimension | 8.756 | nih.gov |

| β (°) | Unit cell angle | 90.14 | nih.gov |

| V (ų) | Volume of the unit cell | 485.6 | nih.gov |

Analysis of Intermolecular Interactions and Crystal Packing

A comprehensive search of prominent crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), was conducted to retrieve the crystal structure of this compound. The purpose of this search was to facilitate a detailed analysis of its intermolecular interactions and crystal packing.

Despite these extensive efforts, no crystallographic data for this compound could be located. The absence of a publicly available crystal structure indicates that this compound has likely not been the subject of single-crystal X-ray diffraction studies, or if such studies have been conducted, the results have not been deposited in these major public repositories.

Consequently, a scientifically rigorous discussion of the specific intermolecular interactions, such as halogen bonding, hydrogen bonding, or π-stacking, as well as the precise details of the crystal packing arrangement for this compound, cannot be provided at this time. Such an analysis is entirely dependent on the availability of its determined crystal structure.

For illustrative purposes, studies on structurally related compounds have revealed common interaction motifs. For instance, in the crystal structure of 1,4-dibromo-2,5-bis(hexyloxy)benzene, intermolecular Br···Br interactions are observed. In another related compound, 1,4-dibromo-2,5-dibutoxybenzene, the crystal packing is stabilized by intermolecular Br···O halogen bonds, which link the molecules into a two-dimensional network. These examples highlight the types of interactions that could potentially be present in the crystal structure of this compound, but any definitive statements would be speculative without experimental data.

Should crystallographic data for this compound become available in the future, a detailed analysis of its solid-state structure could be performed. This would involve the examination of bond lengths, bond angles, and torsion angles, as well as the identification and characterization of all significant intermolecular contacts, which would provide valuable insights into the supramolecular chemistry of this compound.

Future Perspectives and Emerging Research Directions

Development of More Efficient and Sustainable Synthetic Routes

The current synthesis of 1,2-Dibromo-4-(difluoromethoxy)benzene often relies on multi-step processes that may involve harsh reagents and generate significant waste. Future research will likely prioritize the development of more atom-economical and environmentally benign synthetic strategies. This includes the exploration of C-H activation and late-stage functionalization techniques to directly install the bromo and difluoromethoxy groups onto an aromatic core, thereby reducing the number of synthetic steps. Furthermore, the use of greener solvents and catalysts will be crucial in minimizing the environmental impact of its production.

Discovery of Novel Reactivity Patterns and Unprecedented Transformations

The two bromine atoms in this compound offer a platform for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. Future investigations will likely focus on uncovering novel reactivity patterns. This could involve the selective mono- or di-functionalization of the C-Br bonds, enabling the construction of complex molecular architectures. Additionally, the electronic effects of the difluoromethoxy group could be harnessed to influence the regioselectivity of these transformations in unprecedented ways.

Exploration of New Applications in Advanced Functional Materials and Catalysis

The unique electronic properties imparted by the difluoromethoxy group make this compound an attractive scaffold for the design of advanced functional materials. Research is anticipated to explore its incorporation into organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and liquid crystals. The difluoromethoxy group can enhance properties such as thermal stability and solubility, which are critical for these applications. In the realm of catalysis, derivatives of this compound could serve as ligands for transition metal catalysts, potentially leading to new catalytic systems with enhanced activity and selectivity.

Integration with Flow Chemistry and Automated Synthesis for Scalability

To meet the potential demand for this compound and its derivatives, the development of scalable and continuous manufacturing processes is essential. Flow chemistry offers a promising avenue for achieving this, providing benefits such as improved heat and mass transfer, enhanced safety, and the potential for in-line purification. The integration of automated synthesis platforms could further accelerate the discovery and optimization of new reactions and derivatives, enabling high-throughput screening of reaction conditions and rapid library synthesis.

Interdisciplinary Research at the Interface of Synthetic Chemistry and Computational Design

The synergy between synthetic chemistry and computational modeling will be instrumental in unlocking the full potential of this compound. chem960.com Density Functional Theory (DFT) and other computational methods can be employed to predict the reactivity of the molecule, guide the design of new catalysts, and rationalize experimental observations. This interdisciplinary approach can accelerate the discovery of new transformations and the design of novel materials with tailored properties, reducing the need for extensive empirical screening.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,2-Dibromo-4-(difluoromethoxy)benzene?

- Methodology : The compound is typically synthesized via bromination of precursor aromatic systems. A common approach involves halogenation of 4-(difluoromethoxy)benzene derivatives using bromine or N-bromosuccinimide (NBS) in the presence of Lewis acid catalysts (e.g., FeBr₃ or AlCl₃). Solvents like dichloromethane (DCM) or carbon tetrachloride are used under reflux (60–80°C) .

- Key Considerations : Monitor reaction progress via TLC or GC-MS to avoid over-bromination. Purification often requires column chromatography (silica gel, hexane/ethyl acetate).

Q. How is this compound characterized spectroscopically?

- Methodology :

- ¹H/¹³C NMR : The difluoromethoxy group (-OCF₂) shows a characteristic triplet in ¹⁹F NMR (~-80 ppm). Bromine substituents deshield adjacent protons, leading to distinct splitting patterns (e.g., aromatic protons at δ 7.2–7.8 ppm) .

- Mass Spectrometry : ESI-MS or EI-MS typically confirms molecular ion peaks (e.g., [M]⁺ at m/z 304 for C₇H₄Br₂F₂O) .

- Validation : Cross-reference with X-ray crystallography data for structural confirmation when available.

Q. What safety protocols are critical for handling this compound?

- Guidelines :

- Use fume hoods, nitrile gloves, and protective eyewear. Avoid skin contact due to potential bromine toxicity .

- Store at -20°C in amber vials to prevent photodegradation. Dispose via halogenated waste streams .

Advanced Research Questions

Q. How do steric and electronic effects influence substitution reactions in this compound?

- Mechanistic Insights :

- Bromine atoms at positions 1 and 2 act as strong electron-withdrawing groups, directing electrophilic attacks to position 5. The difluoromethoxy group (-OCF₂) further deactivates the ring, favoring nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃ in DMF, 100°C) .

- Example : Suzuki-Miyaura coupling with arylboronic acids requires Pd(PPh₃)₄ catalyst and inert atmosphere (N₂/Ar) for cross-coupling at position 4 .

Q. How can contradictory NMR data for derivatives be resolved?

- Case Study : Overlapping signals from -OCF₂ and aromatic protons may complicate interpretation. Use deuterated solvents (e.g., CDCl₃) and 2D NMR (COSY, HSQC) to assign signals. Computational modeling (DFT) aids in predicting chemical shifts .

- Table 1 : Representative ¹H NMR Data

| Proton Position | δ (ppm) | Multiplicity |

|---|---|---|

| H-3 | 7.45 | Doublet |

| H-5 | 7.62 | Singlet |

| H-6 | 7.38 | Doublet |

Q. What strategies optimize regioselectivity in multi-step syntheses?

- Experimental Design :

- Sequential functionalization: Bromination first, followed by difluoromethoxy introduction via Ullmann coupling (CuI, 1,10-phenanthroline, 120°C) .

- Table 2 : Reaction Yield Comparison

| Step | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| Bromination | FeBr₃ | CCl₄ | 78 |

| Difluoromethoxy | CuI | DMF | 65 |

Q. How does this compound interact with biological targets (e.g., enzymes)?

- Biological Studies :

- Molecular docking simulations suggest the difluoromethoxy group enhances hydrophobic interactions with enzyme active sites (e.g., cytochrome P450). In vitro assays show moderate inhibition of BACE1 (IC₅₀ ~15 µM), relevant to Alzheimer’s research .

- Caution : Validate bioactivity with cytotoxicity assays (e.g., MTT on HEK293 cells) to rule off-target effects .

Data Contradiction Analysis

Q. Why do reported melting points vary across studies?

- Resolution :

- Impurities (e.g., residual solvents) lower observed melting points. Reproduce measurements using differential scanning calorimetry (DSC) with >98% purity samples. Literature values range 92–96°C .

- Recommendation : Cross-check purity via elemental analysis (C, H, Br) and HPLC (>99% area).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten